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Compound of Interest

Compound Name: 4-(Piperidin-3-yl)aniline

Cat. No.: B168726 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 4-(Piperidin-3-yl)aniline, a key building block in pharmaceutical synthesis. Due to the

limited availability of public experimental spectra for this specific molecule, this document

presents predicted data and general methodologies based on established principles of

spectroscopic analysis for similar chemical structures.

Data Presentation
The following tables summarize the anticipated quantitative data from Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of 4-(Piperidin-3-
yl)aniline.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 7.0 - 7.2 d 2H Ar-H (ortho to -NH₂)

~ 6.6 - 6.8 d 2H Ar-H (meta to -NH₂)

~ 3.4 - 3.6 br s 2H -NH₂

~ 3.0 - 3.2 m 1H Piperidine C3-H

~ 2.8 - 3.0 m 2H
Piperidine C2-H, C6-H

(axial)

~ 2.5 - 2.7 m 2H
Piperidine C2-H, C6-H

(equatorial)

~ 1.8 - 2.0 m 1H -NH (Piperidine)

~ 1.6 - 1.8 m 2H
Piperidine C4-H, C5-H

(axial)

~ 1.4 - 1.6 m 2H
Piperidine C4-H, C5-H

(equatorial)

Note: Predicted shifts are based on typical values for aromatic amines and substituted

piperidines. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data
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Chemical Shift (δ) ppm Assignment

~ 145 - 148 Ar-C (-NH₂)

~ 130 - 135 Ar-C (C-Piperidinyl)

~ 128 - 130 Ar-CH (ortho to -NH₂)

~ 114 - 116 Ar-CH (meta to -NH₂)

~ 45 - 50 Piperidine C2, C6

~ 40 - 45 Piperidine C3

~ 30 - 35 Piperidine C5

~ 25 - 30 Piperidine C4

Note: These are predicted values. A predicted spectrum for a similar compound shows peaks

around these regions[1].

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Medium, Sharp (doublet) N-H stretch (primary amine)

3300 - 3100 Weak-Medium N-H stretch (secondary amine)

3100 - 3000 Medium C-H stretch (aromatic)

2950 - 2850 Medium-Strong C-H stretch (aliphatic)

1620 - 1580 Strong N-H bend (primary amine)

1600, 1500, 1450 Medium-Strong C=C stretch (aromatic ring)

1340 - 1250 Strong C-N stretch (aromatic amine)

1250 - 1020 Medium C-N stretch (aliphatic amine)

Note: The presence of both primary and secondary amine functionalities will result in a complex

N-H stretching region.
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Table 4: Expected Mass Spectrometry Data

m/z Ion

176.13 [M]⁺ (Molecular Ion)

177.14 [M+H]⁺ (Protonated Molecule)

Note: The molecular weight of 4-(Piperidin-3-yl)aniline (C₁₁H₁₆N₂) is 176.26 g/mol [2][3][4][5].

High-resolution mass spectrometry would provide a more precise mass measurement.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Accurately weigh 5-20 mg of 4-(Piperidin-3-yl)aniline for ¹H NMR or 20-50 mg for ¹³C

NMR[6].

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆, or D₂O) in a clean vial[6][7].

Ensure complete dissolution by gentle vortexing or sonication[6].

Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube, ensuring the liquid

height is between 4.0 and 5.0 cm[6][7].

Cap the NMR tube securely.

Data Acquisition:

Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.
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Shim the magnetic field to optimize homogeneity and resolution.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Acquire the spectrum using appropriate pulse sequences and acquisition parameters

(e.g., number of scans, spectral width, relaxation delay). For ¹H NMR of amines, the

addition of a few drops of D₂O can be used to identify the N-H protons, as they will

exchange with deuterium and their signals will disappear[8].

2.2 Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

Dissolve a small amount (5-10 mg) of 4-(Piperidin-3-yl)aniline in a few drops of a volatile

solvent like methylene chloride or acetone[9][10].

Place a drop of this solution onto a clean, dry salt plate (e.g., KBr or NaCl)[9][10].

Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the

plate[9][10].

Ensure the film is of appropriate thickness to avoid overly intense or weak absorption

bands[9].

Data Acquisition:

Place the salt plate in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final IR spectrum.

2.3 Mass Spectrometry (MS)

Sample Preparation:
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Prepare a dilute solution of 4-(Piperidin-3-yl)aniline in a suitable solvent (e.g., methanol,

acetonitrile).

The objective is to remove interfering substances and generate a clean solution with a

high concentration of the analyte[11].

Data Acquisition:

The sample can be introduced into the mass spectrometer via direct infusion or coupled

with a separation technique like liquid chromatography (LC-MS) or gas chromatography

(GC-MS)[11].

Choose an appropriate ionization technique. Electrospray ionization (ESI) is a common

soft ionization method for polar molecules like amines, which will likely produce the

protonated molecule [M+H]⁺[12][13]. Electron ionization (EI) is a harder ionization

technique that may lead to more fragmentation, providing structural information[12].

The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their

mass-to-charge ratio (m/z)[14].

The detector records the abundance of each ion, generating a mass spectrum. High-

resolution mass spectrometry (HRMS) can be used to determine the elemental

composition from the accurate mass measurement[12][13].

Mandatory Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a small

molecule like 4-(Piperidin-3-yl)aniline.
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General Spectroscopic Analysis Workflow
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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